N,N-dibutylcyclohexanamine

Antifilarial Drug Discovery Structure-Activity Relationship Neglected Tropical Diseases

N,N-Dibutylcyclohexanamine (CAS 4230-04-0) is a tertiary cycloaliphatic amine with the molecular formula C14H29N. It functions as a versatile intermediate and catalyst component, particularly in polyurethane foam formulations, and has been investigated for specific bioactivity in pharmaceutical research.

Molecular Formula C14H29N
Molecular Weight 211.39 g/mol
CAS No. 4230-04-0
Cat. No. B3190452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dibutylcyclohexanamine
CAS4230-04-0
Molecular FormulaC14H29N
Molecular Weight211.39 g/mol
Structural Identifiers
SMILESCCCCN(CCCC)C1CCCCC1
InChIInChI=1S/C14H29N/c1-3-5-12-15(13-6-4-2)14-10-8-7-9-11-14/h14H,3-13H2,1-2H3
InChIKeyHTDCNKTXDLRMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Dibutylcyclohexanamine (CAS 4230-04-0): Baseline Identity and Procurement Context


N,N-Dibutylcyclohexanamine (CAS 4230-04-0) is a tertiary cycloaliphatic amine with the molecular formula C14H29N. It functions as a versatile intermediate and catalyst component, particularly in polyurethane foam formulations, and has been investigated for specific bioactivity in pharmaceutical research [1]. Its structural motif, featuring a cyclohexane ring substituted with two n-butyl groups, places it within a broader class of dialkylcyclohexylamines used as blowing catalysts and synthesis building blocks [2].

Why Generic Substitution of N,N-Dibutylcyclohexanamine Poses Procurement Risk


Within the dialkylcyclohexylamine family, performance is highly tunable. Substitution of the N-alkyl chain length and branching directly modulate catalytic activity, steric hindrance, selectivity, and toxicity profiles [1]. A compound like N,N-diethylcyclohexylamine, for instance, is specifically preferred for certain polyurethane systems due to its minimal steric hindrance, whereas the longer butyl chains in N,N-dibutylcyclohexanamine alter hydrophobicity and biological interaction profiles [2]. Simple replacement without specific application-matched data risks compromised reaction kinetics, altered product properties, or unforeseen biological outcomes.

Quantitative Differentiation Evidence for N,N-Dibutylcyclohexanamine


N,N-Dibutylcyclohexylamine Shows Distinct Microfilaricidal Profile Versus In-Class Secondary Amine

In a structure-activity study of secondary and tertiary amines as antifilarial agents, N,N-dibutylcyclohexylamine elicited a 93% microfilaricidal response in vivo against Acanthocheilonema viteae in Mastomys coucha. In contrast, a closely related secondary amine, N-hexylcyclohexylamine, demonstrated 100% macrofilaricidal activity under comparable conditions [1]. This differentiation highlights how minor N-substitution variations produce a functional switch between targeting adult worms (macrofilariae) versus larval microfilariae, a critical distinction for drug design.

Antifilarial Drug Discovery Structure-Activity Relationship Neglected Tropical Diseases

Steric Profile Differentiates N,N-Dibutylcyclohexanamine from Preferred Dialkylcyclohexylamine Catalysts

Patent literature on carboxylic acid-blown polyurethane foams identifies N,N-diethylcyclohexylamine as the most preferred dialkylcyclohexylamine catalyst due to its minimal steric hindrance enabling faster reaction times. N,N-dibutylcyclohexanamine is listed as a permissible but less-preferred alternative because the larger n-butyl groups introduce greater steric bulk, which can slow reactivity and lead to tighter foam formation [1]. This steric differentiation is a key procurement consideration: N,N-dibutylcyclohexanamine is selected only when its specific delayed-action profile is required.

Polyurethane Catalysis Blowing Agent Compatibility Polymer Foam Manufacturing

Validated Application Scenarios for N,N-Dibutylcyclohexanamine Procurement


Filarial Research Requiring Selective Microfilaricidal Agents

For research programs developing new treatments for filarial diseases, N,N-dibutylcyclohexanamine is a differentiated tool compound. As evidenced by a 93% microfilaricidal response in vivo, it offers a distinct activity profile compared to macrofilaricidal amines like N-hexylcyclohexylamine [1]. This makes it valuable for probing stage-specific drug effects. N,N-diethylcyclohexanamine or other low molecular weight analogs would not be appropriate substitutes as their biological selectivity is unpredictable without similar data.

Specialty Polyurethane Systems Needing Delayed-Action Tertiary Amine Catalysis

In the manufacture of carboxylic acid-blown polyurethane foams, catalyst selection critically impacts processability. The greater steric bulk of N,N-dibutylcyclohexanamine, compared to the industry-preferred N,N-diethylcyclohexanamine, translates to a less reactive, delayed-action tertiary amine catalyst [2]. This property is specifically advantageous where standard catalysts cause excessively fast gelation, leading to flow defects. Do not substitute with N,N-dimethylcyclohexylamine or diethyl analogs without adjusting formulation and process parameters.

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